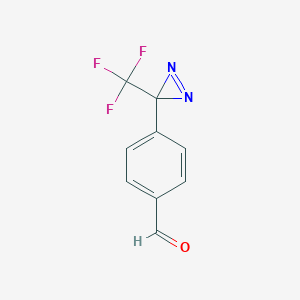

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

概要

説明

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a chemical compound that features a trifluoromethyl group and a diazirine ring attached to a benzaldehyde moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)benzaldehyde, which can be synthesized through the reaction of 4-(trifluoromethyl)benzyl alcohol with appropriate reagents . The diazirine ring is then introduced through a series of reactions involving diazomethane and other intermediates .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group and diazirine ring can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.

Reduction: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol.

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds of nearby molecules . This property makes it a valuable tool in photoaffinity labeling and other photochemical applications.

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)benzaldehyde: Lacks the diazirine ring, making it less versatile in photochemical applications.

4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.

Trifluoromethyl-substituted diazirines: Similar in structure but may have different substituents on the benzene ring, affecting their chemical properties and uses.

Uniqueness

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is unique due to the presence of both a trifluoromethyl group and a diazirine ring, which confer distinct photoreactive properties and make it highly valuable in various research applications .

生物活性

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, with the CAS number 128886-88-4, is a compound of increasing interest in the field of chemical biology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H5F3N2O

- Molecular Weight : 214.144 g/mol

- Structure : The compound contains a diazirine moiety which is known for its photoreactive properties, enabling it to form covalent bonds with biomolecules upon UV irradiation.

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to serve as a photolabeling agent. This property allows it to interact with various biological targets, including proteins and enzymes.

The diazirine group can undergo photolysis upon exposure to UV light, generating a highly reactive carbene. This carbene can then react with nucleophilic sites in proteins, facilitating the study of protein interactions and functions in biological systems.

Photolabeling Applications

- Protein Interaction Studies : Research has demonstrated that compounds containing diazirine moieties can effectively label proteins in living cells. For instance, a study involving coumarin-fused diazirine showed enhanced fluorescence after cross-linking with target proteins, indicating successful labeling and potential applications in studying protein dynamics and interactions .

- Enzyme Inhibition : Another relevant study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that these compounds exhibited dual inhibition properties with IC50 values ranging from 46.8 to 137.7 µM for AChE, highlighting the potential of trifluoromethyl-substituted compounds in therapeutic applications targeting neurodegenerative diseases .

Comparative Biological Activity Table

Safety and Handling

Due to its reactive nature, safety precautions must be taken when handling this compound. It is classified as a controlled product and may require specific documentation for purchase and use in laboratory settings.

特性

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXUIWNFGIROFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462649 | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128886-88-4 | |

| Record name | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128886884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Y0SS65WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde a suitable starting material for synthesizing a photoreactive salicin derivative?

A1: this compound possesses key characteristics that make it suitable for this purpose:

- Diazirene group: The diazirine group is a photoreactive moiety that can form covalent bonds upon exposure to UV light []. This allows for the creation of a photoaffinity probe, capable of binding to the bitter taste receptor and forming a stable, irreversible bond upon UV irradiation.

Q2: What challenges are associated with synthesizing glucosides of salicyl alcohol derivatives, and how does the research aim to address them?

A2: The abstract highlights that synthesizing glucosides of salicyl alcohol derivatives is more challenging compared to phenol derivatives lacking substitution at the ortho-position []. This complexity arises from steric hindrance and electronic effects introduced by the ortho-substituent. The research tackles this challenge by:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。